ENPP1 Inhibitory Potency: 4-Phenylphthalazin-1(2H)-one as a 5.5 µM Baseline Scaffold Compared to Optimized Analog 29f (IC50 = 68 nM)
4-Phenylphthalazin-1(2H)-one was disclosed as Compound 1 in a patent covering novel ENPP1 inhibitors. Its inhibitory activity against ENPP1 was quantified with an IC50 of 5.50E+3 nM (5.5 µM). This value establishes the minimal, unoptimized activity of the core phthalazinone scaffold. In contrast, a structurally optimized analog from the same patent family, designated '29f', achieves an IC50 of 68 nM against the same target, demonstrating a greater than 80-fold improvement in potency [2]. This comparison confirms that 4-phenylphthalazin-1(2H)-one provides the ideal low-potency baseline necessary to validate the SAR gains achieved through medicinal chemistry efforts.
| Evidence Dimension | Inhibitory potency against ENPP1 enzyme |
|---|---|
| Target Compound Data | IC50 = 5.50E+3 nM (5.5 µM) |
| Comparator Or Baseline | Optimized phthalazinone analog '29f' IC50 = 68 nM |
| Quantified Difference | 80.9-fold difference in potency |
| Conditions | ENPP1 nucleotide hydrolysis assay (as described in patent US20230159469A1) |
Why This Matters
For procurement in an SAR program, the low intrinsic potency of the parent scaffold is essential for quantifying the positive contribution of any new substituent.
- [1] BindingDB. (2023). Entry BDBM633362: 4-phenylphthalazin-1(2H)-one. ENPP1 IC50 = 5.50E+3 nM. View Source
- [2] Jeon, Y., et al. (2023). Discovery of Orally Bioavailable Phthalazinone Analogues as an ENPP1 Inhibitor for STING-Mediated Cancer Immunotherapy. Journal of Medicinal Chemistry. (Abstract). View Source
